8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
8-Methyl-2-oxo-1-oxaspiro[45]decane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid undergoes several types of chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation at elevated temperatures, resulting in the formation of a decarboxylated product.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires high temperatures (455.6 to 498.9 K) and is first-order and homogeneous.
Substitution: Various reagents can be used depending on the desired substitution, including halides and nucleophiles.
Major Products Formed
Decarboxylation: The major product is a decarboxylated derivative of the original compound.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid
- 8-Oxaspiro[4.5]decane-1-carboxylic acid
- Ethyl 2-oxo-4-cyano-1-oxaspiro[4.5]decane-3-carboxylate
Uniqueness
8-Methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds and makes it a valuable subject for further research.
Properties
CAS No. |
62359-76-6 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
8-methyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-7-2-4-11(5-3-7)8(10(13)14)6-9(12)15-11/h7-8H,2-6H2,1H3,(H,13,14) |
InChI Key |
QJKIRKRXBJCATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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